Ethylene-13C1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene-13C1 is typically synthesized through chemical reactions involving carbon-13 enriched compounds. One common method involves the reaction of carbon-13 enriched calcium carbide (Ca13C2) with water to produce acetylene-13C2, which is then hydrogenated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of isotopically enriched starting materials and specialized reactors to ensure high purity and yield. The process may include steps such as fractional distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethylene-13C1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as ethylene oxide and acetaldehyde.
Reduction: It can be reduced to form ethane-13C1.
Substitution: This compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
Major products formed from the reactions of this compound include ethylene oxide, acetaldehyde, ethane-13C1, and various halogenated derivatives .
Scientific Research Applications
Ethylene-13C1 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study the structure and dynamics of organic molecules.
Mass Spectrometry: Employed in the analysis of complex mixtures and the identification of unknown compounds.
Biological Studies: Utilized in metabolic studies to trace the pathways of carbon in biological systems.
Industrial Applications: Used in the production of labeled polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethylene-13C1 involves its incorporation into various molecular structures, allowing researchers to track its movement and interactions within a system. This is particularly useful in studies involving metabolic pathways and reaction mechanisms. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, making it easier to identify and analyze .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethylene-13C1 include other carbon-13 labeled alkenes and alkanes, such as propylene-13C1 and butylene-13C1 .
Uniqueness
This compound is unique due to its simple structure and the presence of the carbon-13 isotope, which provides distinct advantages in spectroscopic and analytical studies. Its small size and high reactivity make it a versatile tool in various research applications .
Properties
IUPAC Name |
(113C)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[13CH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482059 | |
Record name | Ethylene-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-18-2 | |
Record name | Ethylene-13C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6145-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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